molecular formula C22H28ClNO2 B13739728 2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride CAS No. 3666-67-9

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride

Cat. No.: B13739728
CAS No.: 3666-67-9
M. Wt: 373.9 g/mol
InChI Key: MKFGIGRSHNQAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is a chemical compound with the molecular formula C21H26ClNO2 It is known for its unique structure, which includes a dioxolane ring fused with a piperidine ring, and two benzyl groups attached to the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the dioxolane intermediate.

    Attachment of Benzyl Groups: The benzyl groups are attached via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the dioxolane-piperidine intermediate in the presence of a Lewis acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl groups or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride can be compared with other similar compounds, such as:

    2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxolane: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

    2,2-Dibenzyl-4-(2-morpholinyl)-1,3-dioxolane: A similar compound with a morpholine ring instead of a piperidine ring, which may exhibit different chemical and biological properties.

    2,2-Dibenzyl-4-(2-piperidyl)-1,3-dioxane: A compound with a dioxane ring instead of a dioxolane ring, which may have different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

3666-67-9

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

2-(2,2-dibenzyl-1,3-dioxolan-4-yl)piperidin-1-ium;chloride

InChI

InChI=1S/C22H27NO2.ClH/c1-3-9-18(10-4-1)15-22(16-19-11-5-2-6-12-19)24-17-21(25-22)20-13-7-8-14-23-20;/h1-6,9-12,20-21,23H,7-8,13-17H2;1H

InChI Key

MKFGIGRSHNQAEG-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH2+]C(C1)C2COC(O2)(CC3=CC=CC=C3)CC4=CC=CC=C4.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.